molecular formula C48H76O14 B601520 Ivermectin Impurity K CAS No. 74567-01-4

Ivermectin Impurity K

Cat. No. B601520
CAS RN: 74567-01-4
M. Wt: 877.13
InChI Key:
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Description

Ivermectin Impurity K, also known as 3,4-Dihydro Ivermectin, is an impurity of Ivermectin . It has a molecular formula of C48H76O14 and a molecular weight of 877.13 . It appears as a white to off-white solid .


Physical And Chemical Properties Analysis

Ivermectin Impurity K is a white to off-white solid . It has a melting point of 153-158°C .

Scientific Research Applications

1. Molecular Targets and Modulation Mechanisms

Ivermectin (IVM) is recognized for its antiparasitic properties and impacts various ion channels and receptors. Key targets include glutamate-gated Cl− channels, Cys‐loop receptors, P2X4 receptors, and fernesoid X receptors. Recent findings highlight IVM's role in activating G‐protein‐gated inwardly rectifying K+ channels, expanding our understanding of its interaction with molecular structures (Chen & Kubo, 2017).

2. Environmental Impact and Degradation

IVM's environmental fate, particularly in terrestrial and aquatic ecosystems, has been a subject of research. Studies have examined its mobility, degradation, and toxicity in different soils and water systems, providing insight into its persistence and potential ecological impacts (Rath et al., 2016); (Prasse, Löffler, & Ternes, 2009).

3. Antiviral Potential

IVM has been identified as a potential broad-spectrum antiviral agent, effective against a range of viruses including HIV-1, dengue virus, Zika virus, and SARS-CoV-2. Its mechanism involves inhibiting nuclear import of key viral proteins, showcasing its versatility beyond antiparasitic applications (Jans & Wagstaff, 2020); (Jans & Wagstaff, 2020).

4. Interaction with P-type ATPases

Research has demonstrated IVM's inhibitory effect on various P-type ATPases in mammals. This suggests potential adverse effects at high drug concentrations, highlighting the need for careful consideration in therapeutic applications (Pimenta, Silva, & Noël, 2010).

5. Activation of GIRK Channels

IVM's role in activating G-protein-gated inwardly rectifying K+ (GIRK) channels has been explored, providing insights into its mechanism of action in ion channels. This emphasizes IVM's diverse effects beyond its antiparasitic activity (Chen et al., 2017).

6. Sorption and Mobility in Soils

The sorption behavior of IVM in different soils has been studied, indicating its potential environmental risks. Understanding its interaction with soil is crucial for assessing its environmental impact (Krogh et al., 2008).

7. Facilitation of Receptor Channels

IVM has been shown to influence human P2X4 receptor channels, contributing to our understanding of its pharmacological effects and potential therapeutic applications (Priel & Silberberg, 2004).

Mechanism of Action

Target of Action

Ivermectin primarily targets the glutamate-gated chloride ion channels in invertebrate muscle and nerve cells . It also acts as an agonist of the neurotransmitter gamma-aminobutyric acid (GABA) , disrupting GABA-mediated central nervous system (CNS) neurosynaptic transmission . Furthermore, it has been found to inhibit multidrug resistance proteins , AKT/mTOR , Wnt/TCF pathways , and cause degradation of PAK−1 (p21-activated kinase) , a major oncogenic kinase .

Mode of Action

Ivermectin binds selectively and with high affinity to glutamate-gated chloride ion channels . This binding leads to an increase in the permeability of the cell membrane to chloride ions, resulting in cellular hyperpolarization . This causes paralysis and death of the parasite . Ivermectin molecules interact with a binding pocket formed by the transmembrane domains of adjacent GluClR subunits, “locking” the receptor in an activated (open) conformation that allows unrestricted passage of chloride (Cl−) ions into the cell .

Biochemical Pathways

Ivermectin can be O-demethylated at the disaccharide moiety, undergo deglycosylation, and can be hydroxylated at the aglycone portion . It directly inhibits the NF-kb pathway, STAT-3, and indirectly inhibits PAK-1 by increasing its ubiquitin-mediated degradation .

Pharmacokinetics

Ivermectin is metabolized, both in vivo and in vitro, by C-hydroxylation and O-demethylation reactions catalyzed by P450 3A4 as the major enzyme, with a contribution of P450 3A5 and 2C9 . The plasma half-life of metabolites is about 72 hours, fourfold that of the parent drug . The kinetics of ivermectin (its elimination half-life is around a day) were somewhat disconnected from its pharmacodynamics (antiparasitic events persisting for several months after a single dose of the drug) .

Result of Action

Ivermectin exhibits antitumor activity due to its capacity to inhibit multidrug resistance proteins, AKT/mTOR, Wnt/TCF pathways and to cause degradation of PAK−1 (p21-activated kinase), a major oncogenic kinase .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ivermectin. For instance, when administered to livestock, between 80 and 98% of the drug is estimated to leave the body without being metabolized in feces, thus reaching the soil . This can cause adverse effects such as bioaccumulation, microbial resistance, and even chronic toxicity that can lead to death . Therefore, the prudent use of Ivermectin is recommended to reduce negative effects on the environment .

Safety and Hazards

Ivermectin, the parent compound, is known to be fatal if swallowed and can cause serious eye irritation . It may also damage fertility or the unborn child . Therefore, it’s important to handle Ivermectin Impurity K with care, using appropriate personal protective equipment and following safety guidelines .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Ivermectin Impurity K involves the conversion of Ivermectin to the intermediate compound, 22,23-dihydroavermectin B1a, which is then further reacted to obtain the final product, Ivermectin Impurity K.", "Starting Materials": ["Ivermectin"], "Reaction": [ "Step 1: Conversion of Ivermectin to 22,23-dihydroavermectin B1a", "React Ivermectin with sodium borohydride in the presence of methanol to obtain 22,23-dihydroavermectin B1a.", "Step 2: Conversion of 22,23-dihydroavermectin B1a to Ivermectin Impurity K", "React 22,23-dihydroavermectin B1a with trifluoroacetic acid in the presence of dichloromethane to obtain Ivermectin Impurity K." ] }

CAS RN

74567-01-4

Molecular Formula

C48H76O14

Molecular Weight

877.13

Appearance

White to Off-White Solid

melting_point

153-158°C

Purity

> 95%

quantity

Milligrams-Grams

synonyms

3,4-Dihydro Ivermectin (Mixture of Diastereomers) ;  5-O-Demethyl-3,4,22,23-tetrahydro-avermectin A1a;  Spiro[11,15-methano-2H,13H,17H-furo[4,3,2-pq][2,6]benzodioxacyclooctadecin-13,2’-[2H]pyran] Avermectin A1a Deriv.

Origin of Product

United States

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